REPA1 protein - 110540-30-2

REPA1 protein

Catalog Number: EVT-1509363
CAS Number: 110540-30-2
Molecular Formula: C12H18N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

REPA1 protein is encoded by the REPA1 gene located on human chromosome 19. It is expressed in various tissues, with significant levels found in the brain, heart, and liver. The protein's expression can be influenced by various factors, including cytokines and growth factors, which modulate its activity during stress responses.

Classification

REPA1 belongs to a class of proteins known as kinases, specifically those that are activated by receptor signaling pathways. It functions as a serine/threonine kinase, which phosphorylates specific substrates to mediate downstream signaling pathways.

Synthesis Analysis

Methods

The synthesis of REPA1 protein can be achieved through several methodologies, including:

  • In vitro transcription and translation systems: These systems utilize mRNA templates derived from plasmids containing the REPA1 coding sequence. The eukaryotic cell-free expression systems are particularly effective for producing functional proteins.
  • Cell-based expression systems: Utilizing mammalian cell lines allows for post-translational modifications that are crucial for the activity of REPA1. Techniques such as transfection with plasmids containing the REPA1 gene enable cellular production of the protein.

Technical Details

The use of coupled transcription/translation systems simplifies the process by combining all necessary components into a single reaction mix. This approach enhances yield and fidelity, crucial for producing active REPA1 protein.

Molecular Structure Analysis

Structure

The REPA1 protein exhibits a complex tertiary structure characterized by several functional domains that facilitate its interaction with other proteins and substrates. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have elucidated key features of its conformation.

Data

The molecular weight of REPA1 is approximately 50 kDa, with specific structural motifs that include kinase domains essential for its enzymatic activity. The protein's structure allows it to bind to ATP and substrate proteins effectively.

Chemical Reactions Analysis

Reactions

REPA1 protein participates in several biochemical reactions primarily involving phosphorylation. It catalyzes the transfer of phosphate groups from ATP to serine or threonine residues on target proteins.

Technical Details

The reaction mechanism typically involves:

  1. Binding of ATP to the kinase domain.
  2. Transfer of the gamma phosphate group to the hydroxyl group of serine/threonine residues on substrates.
  3. Release of ADP and phosphorylated substrate.

This phosphorylation event can activate or deactivate various signaling pathways, influencing cellular responses.

Mechanism of Action

Process

REPA1 exerts its effects through a series of phosphorylation events that modulate downstream signaling cascades. Upon activation by specific receptors or stress signals, REPA1 phosphorylates target proteins involved in apoptosis and inflammatory responses.

Data

Research indicates that REPA1 can influence pathways such as the mitogen-activated protein kinase pathway, leading to altered gene expression profiles associated with cell survival and proliferation.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: REPA1 is soluble in aqueous buffers commonly used in biological assays.
  • Stability: The protein exhibits stability under physiological conditions but may require specific conditions (e.g., pH, temperature) for optimal activity.

Chemical Properties

  • Molecular Weight: Approximately 50 kDa.
  • Isoelectric Point: The isoelectric point varies depending on post-translational modifications but typically falls within a neutral pH range.

Relevant analyses such as circular dichroism spectroscopy can provide insights into its secondary structure composition.

Applications

Scientific Uses

REPA1 protein has several applications in scientific research:

  • Cancer Research: Due to its role in apoptosis regulation, REPA1 is studied for its potential as a therapeutic target in cancer treatment.
  • Neurobiology: Investigating REPA1's function may provide insights into neurodegenerative diseases where apoptosis plays a critical role.
  • Drug Development: Understanding the mechanisms by which REPA1 operates can lead to novel drug candidates aimed at modulating its activity for therapeutic purposes.
Molecular Characterization of RepA1

Genetic Organization of RepA1-Encoding Replicons

RepA1-encoding replicons feature conserved genetic architectures essential for plasmid replication and copy number control. These replicons typically contain:

  • repA1 gene: Encodes the replication initiator protein, often flanked by regulatory elements.
  • Origin of replication (oriV): Contains DNA unwinding elements (DUEs), iterons, and DnaA boxes for initiation complex assembly [1] [10].
  • Antisense RNA loci (e.g., inc or CopA): Overlapping the repA1 promoter or leader sequence for translational repression [8] [10].
  • repA2 gene: A truncated paralog of repA1 in many systems (e.g., IncFII plasmids NR1 and R100), acting as a transcriptional repressor [3] [10].

Table 1: Core Genetic Elements in RepA1-Dependent Replicons

ElementFunctionLocation Relative to repA1Conservation
oriVDNA unwinding, initiator bindingDownstream or adjacentHigh (e.g., 97% R100 identity in pTUC100) [10]
inc/copA RNAAntisense repressor of repA1 translationOverlaps repA1 leaderIncFII, RepFIC families [8]
repA2Transcriptional repressorUpstream or divergentIncFII plasmids (e.g., NR1, R100) [3]
G-sitePrimer formation for leading-strand synthesisNear oriVRepFIC, IncFII [1] [10]

A defining feature is the dual-role transcript in RepFIC plasmids, where the RepA1 mRNA is processed to serve as a replication primer, linking transcription directly to initiation [1] [2]. In IncFII plasmids like NR1, the repA1-repA2 intergenic region harbors convergent promoters and operator sites, enabling autorepression [3] [9].

Biochemical Properties of RepA1: Size, Charge, and Solubility

RepA1 is a multifunctional DNA-binding protein with distinct biochemical features:

  • Molecular weight: ~40 kDa, confirmed by SDS-PAGE and crystallography (e.g., 40,632 Da for RepFIC RepA1) [5].
  • Structure: Crystallographic analysis reveals a modular fold with N-terminal DNA-binding domains and C-terminal dimerization interfaces. RepFIC RepA1 crystallizes in space group P2₁2₁2₁/P2₁2₁2, with unit cell dimensions a = 61 Å, b = 67 Å, c = 243 Å [5] [6].
  • Oligomerization: Forms dimers and tetramers in solution. Dimerization is essential for operator binding in IncFII plasmids, while monomerization facilitates oriV interaction [6] [9].
  • Solubility and stability: Low solubility in native state due to hydrophobic surfaces; requires chaperones (e.g., DnaK) for stability. Shows affinity for supercoiled DNA with Kd values in the nM range [6].

Table 2: Biophysical Properties of RepA1 Across Systems

PropertyRepFIC (EntP307)IncFII (NR1/R100)Buchnera Plasmids
Molecular Mass40 kDa (crystallography) [5]38–40 kDa (SDS-PAGE) [3]38–42 kDa (predicted) [7]
Isoelectric PointPredicted pI ~9.1Predicted pI ~8.9pI ~9.0–9.5 [7]
Oligomeric StateDimer ↔ tetramer equilibrium [6]Dimer for repression, monomer for initiation [9]Dimer stabilized [7]
DNA AffinityBinds 200-bp oriV region [6]Iteron-specific (Kd = 10⁻⁸ M) [9]AT-rich oriV preference [7]

Transcriptional and Translational Regulation of repA1 Expression

repA1 expression is governed by multilayer regulatory mechanisms:

  • Transcriptional repression: RepA2 protein (a truncated repA1 paralog) binds operator sites upstream of repA1, reducing transcription 20–50 fold. Repression is gene-dosage dependent; at wild-type copy numbers, >95% repression occurs [3] [9].
  • Antisense RNA control: Inc/CopA RNAs (e.g., 70–90 nt) bind complementary CopT sequences in repA1 mRNA, blocking ribosome access. In plasmid NR1, this reduces RepA1 synthesis by 100-fold [8] [10].
  • Translational coupling: In IncFII plasmids, repA1 translation is coupled to a 24-codon leader peptide (repA1-leader). Mutations disrupting leader peptide synthesis reduce RepA1 expression 100-fold, confirming ribosomal coupling [8].
  • RNA processing: In RepFIC, the RepA1 transcript is cleaved by RNase H to generate primers for DNA synthesis, creating a feedback loop where replication depletes repA1 mRNA [1] [2].

Table 3: Regulatory Mechanisms of repA1 Expression

Regulatory MechanismKey PlayersEffect on RepA1System Studied
RepA2 repressionrepA2 gene, operator sites20–50x transcription reduction [3]IncFII (NR1)
Antisense RNAinc/copA RNA, CopT target100x translational inhibition [8]IncFII (NR1, R100)
Translational couplingrepA1-leader peptideEssential for repA1 initiation [8]IncFII (NR1)
Transcript processingRNase H, G-sitemRNA depletion via primer formation [1]RepFIC (EntP307)

Comparative Analysis of RepA1 Across Plasmid Families

RepA1 functional divergence reflects plasmid adaptation to host environments:

  • IncFII plasmids (NR1/R100):
  • RepA1 acts in cis for initiation, binding iterons at oriV.
  • Autorepression via RepA2 maintains low copy numbers (2–5/cell) [3] [9].
  • RepFIC plasmids (e.g., EntP307):
  • RepA1 exhibits dual cis/trans activity: essential for initiation in cis but inhibits replication in trans at high concentrations [6].
  • Binds a 200-bp oriV region, inducing DNA bending with 10-bp periodic hypersensitivity, suggesting nucleoprotein complex formation [1] [6].
  • Buchnera symbiont plasmids:
  • RepA1-replicons (e.g., pBPs1) lack RepA2, relying on unidirectional replication for copy control.
  • Adapted for leucine/tryptophan gene amplification via plasmid integration [7].
  • Structural conservation: Despite low sequence identity (<30%), RepA1 proteins share conserved N-terminal HTH DNA-binding motifs. IncFII RepA1 (R100) shares 97% identity with pTUC100 RepA1 [10].

Table 4: Functional and Structural Comparison of RepA1 Proteins

FeatureIncFII (R100/NR1)RepFIC (EntP307)Buchnera Plasmids
Copy Number1–5/cell [9]4–8/cell [1]1–3/cell [7]
Initiation Rolecis-binding at iterons [9]cis initiation + trans inhibition [6]cis binding only [7]
Key RegulatorsRepA2, incRNA [3]Transcript processing [1]None (minimal replicon) [7]
DNA BindingSite-specific iteron binding200-bp footprint, DNA bending [6]AT-rich oriV recognition [7]

Properties

CAS Number

110540-30-2

Product Name

REPA1 protein

Molecular Formula

C12H18N2

Synonyms

REPA1 protein

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